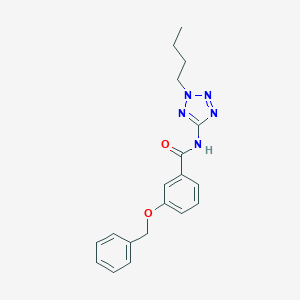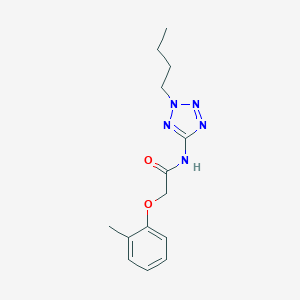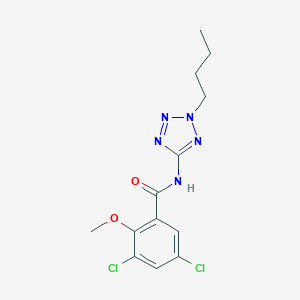![molecular formula C21H20N2O4 B244485 N-{3-[(3,4-dimethylbenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244485.png)
N-{3-[(3,4-dimethylbenzoyl)amino]-4-methoxyphenyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(3,4-dimethylbenzoyl)amino]-4-methoxyphenyl}-2-furamide, commonly known as DMF, is a chemical compound that has gained significant attention in the scientific community. DMF is a furan-based compound that has been synthesized using different methods, and its biochemical and physiological effects have been studied extensively.
Mécanisme D'action
DMF exerts its therapeutic effects through different mechanisms. DMF has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of antioxidant and anti-inflammatory responses. DMF has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a key regulator of the inflammatory response. Furthermore, DMF has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
DMF has been shown to exhibit different biochemical and physiological effects. DMF has been shown to increase the levels of glutathione, which is an important antioxidant in the body. DMF has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, DMF has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
DMF has several advantages for lab experiments. DMF is readily available and can be synthesized using different methods. DMF is also stable under different experimental conditions, making it suitable for different assays. However, DMF has some limitations for lab experiments. DMF can be toxic at high concentrations, and its effects may vary depending on the cell type and experimental conditions.
Orientations Futures
DMF has several potential applications in different fields, including medicine, agriculture, and industry. Future studies should focus on the optimization of DMF synthesis methods, the identification of new therapeutic targets, and the development of new DMF derivatives with improved pharmacological properties. Furthermore, future studies should investigate the potential application of DMF in different diseases, including neurodegenerative diseases, cardiovascular diseases, and metabolic disorders. Finally, future studies should investigate the potential application of DMF in agriculture, including the development of new DMF-based pesticides and herbicides.
Méthodes De Synthèse
DMF can be synthesized using different methods, including the reaction of 4-methoxyphenylamine with 3,4-dimethylbenzoyl chloride in the presence of sodium bicarbonate and furfurylamine. The reaction mixture is then refluxed for several hours, and the product is purified using column chromatography. Other methods of synthesis include the reaction of 4-methoxyphenylamine with 3,4-dimethylbenzoyl isocyanate in the presence of triethylamine and the reaction of 4-methoxyphenylamine with 3,4-dimethylbenzoyl cyanide in the presence of sodium methoxide.
Applications De Recherche Scientifique
DMF has been extensively studied for its potential therapeutic applications. DMF has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. DMF has been used in the treatment of different diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease. DMF has also been studied for its potential application in the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Propriétés
Formule moléculaire |
C21H20N2O4 |
|---|---|
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
N-[3-[(3,4-dimethylbenzoyl)amino]-4-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H20N2O4/c1-13-6-7-15(11-14(13)2)20(24)23-17-12-16(8-9-18(17)26-3)22-21(25)19-5-4-10-27-19/h4-12H,1-3H3,(H,22,25)(H,23,24) |
Clé InChI |
PWSOWLVLAZLDAO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC)C |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-methoxybenzamide](/img/structure/B244406.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244408.png)






![N-[4-(1,3-benzothiazol-2-yl)benzyl]pentanamide](/img/structure/B244422.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]butanamide](/img/structure/B244423.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]propanamide](/img/structure/B244424.png)
![3,5-dimethoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244425.png)